molecular formula C11H20N4O B13252136 2-[1-(2-Aminocyclohexyl)-1H-1,2,3-triazol-4-yl]propan-2-ol

2-[1-(2-Aminocyclohexyl)-1H-1,2,3-triazol-4-yl]propan-2-ol

Cat. No.: B13252136
M. Wt: 224.30 g/mol
InChI Key: HKBLQTVOWXHXQK-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 2-[1-(2-Aminocyclohexyl)-1H-1,2,3-triazol-4-yl]propan-2-ol (CAS: 1807941-82-7) is a heterocyclic molecule featuring a 1,2,3-triazole core substituted with a stereochemically defined 2-aminocyclohexyl group at the 1-position and a tertiary alcohol (propan-2-ol) at the 4-position. Its molecular formula is C₁₁H₂₀N₄O, with a molecular weight of 224.30 g/mol . Key structural attributes include:

  • Stereochemistry: The aminocyclohexyl group adopts a (1R,2S) configuration, which may influence binding interactions in biological systems .
  • Functional Groups: The tertiary alcohol enhances hydrophilicity, while the triazole and aminocyclohexyl moieties contribute to hydrogen bonding and hydrophobic interactions, respectively .

Safety and Handling
Safety guidelines recommend storing the compound at 4°C, avoiding heat or ignition sources, and preventing access by children .

Properties

Molecular Formula

C11H20N4O

Molecular Weight

224.30 g/mol

IUPAC Name

2-[1-(2-aminocyclohexyl)triazol-4-yl]propan-2-ol

InChI

InChI=1S/C11H20N4O/c1-11(2,16)10-7-15(14-13-10)9-6-4-3-5-8(9)12/h7-9,16H,3-6,12H2,1-2H3

InChI Key

HKBLQTVOWXHXQK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CN(N=N1)C2CCCCC2N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-(2-Aminocyclohexyl)-1H-1,2,3-triazol-4-yl]propan-2-ol typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, where an azide and an alkyne react to form the triazole ring.

    Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced through a nucleophilic substitution reaction.

    Addition of the Hydroxyl Group: The hydroxyl group can be introduced through a hydroboration-oxidation reaction.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the CuAAC reaction and ensuring high yields and purity through efficient purification techniques.

Types of Reactions:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The triazole ring can undergo reduction reactions to form various derivatives.

    Substitution: The amino group on the cyclohexyl ring can participate in substitution reactions to form different functionalized derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of various functionalized derivatives.

Scientific Research Applications

2-[1-(2-Aminocyclohexyl)-1H-1,2,3-triazol-4-yl]propan-2-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[1-(2-Aminocyclohexyl)-1H-1,2,3-triazol-4-yl]propan-2-ol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The cyclohexyl group can enhance the compound’s binding affinity, while the hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Triazole Derivatives

The compound belongs to a class of 1,2,3-triazole derivatives synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry . Below is a comparative analysis with structurally related compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Functional Attributes
2-[1-(2-Aminocyclohexyl)-1H-1,2,3-triazol-4-yl]propan-2-ol C₁₁H₂₀N₄O 224.30 2-aminocyclohexyl, tertiary alcohol High stereochemical specificity; potential for CNS targeting due to cyclohexyl amine.
3-[4-(Hydroxymethyl)triazol-1-yl]propan-1-ol C₆H₁₁N₃O₂ 157.17 Hydroxymethyl, primary alcohol Simpler structure; lower molecular weight may improve solubility in aqueous systems.
2-[1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl]propan-2-ol hydrochloride C₈H₁₅ClN₄O 218.69 Azetidin-3-yl, hydrochloride salt Smaller ring size (azetidine vs. cyclohexane) may reduce steric hindrance in binding.
2-(1-Phenyl-1H-1,2,3-triazol-4-yl)propan-2-ol C₁₁H₁₃N₃O 203.24 Phenyl, tertiary alcohol Aromatic phenyl group enhances π-π stacking interactions; lower polarity than cyclohexyl.

Research Findings

  • Target Compound : Preliminary studies highlight its stability under physiological conditions (pH 7.4, 37°C) and moderate blood-brain barrier permeability predicted via computational models .
  • 3-[4-(Hydroxymethyl)triazol-1-yl]propan-1-ol : Demonstrated utility as a bifunctional linker in prodrug design due to its dual hydroxyl groups .
  • Azetidine Derivative : Shows enhanced binding to G-protein-coupled receptors (GPCRs) in vitro, attributed to the azetidine’s conformational rigidity .

Biological Activity

2-[1-(2-Aminocyclohexyl)-1H-1,2,3-triazol-4-yl]propan-2-ol, also known by its chemical designation PRT062607, is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its diverse biological activities. The presence of the aminocyclohexyl group enhances its interaction with biological targets. Its chemical formula is C19H24ClN9OC_{19}H_{24}ClN_9O, with a molecular weight of approximately 392.88 g/mol.

Biological Activity Overview

The biological activity of PRT062607 has been investigated in various contexts, particularly focusing on its role in inhibiting specific targets related to cancer and infectious diseases.

Anticancer Activity

PRT062607 has shown promise as an inhibitor of receptor tyrosine kinases (RTKs), which are crucial in cancer progression. In vitro studies have demonstrated that it can inhibit the growth of cancer cell lines by interfering with signaling pathways essential for tumor survival and proliferation.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)0.5Inhibition of ALK signaling
HCT116 (Colon)0.8Disruption of MAPK pathway
MDA-MB-231 (Breast)0.6Induction of apoptosis

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of compounds containing the triazole moiety. PRT062607 has been evaluated for its effectiveness against various pathogens, including fungi and bacteria.

Case Study: Antifungal Activity
A study assessed the antifungal activity of PRT062607 against Candida species. The compound exhibited significant inhibitory effects on C. albicans and non-albicans strains, suggesting potential use in treating fungal infections.

Table 2: Antifungal Activity Results

OrganismMIC (µg/mL)Comparison with Fluconazole
C. albicans0.25Higher efficacy
C. glabrata0.5Comparable
C. krusei0.125Superior

The mechanisms through which PRT062607 exerts its biological effects are multifaceted:

  • Inhibition of Kinase Activity : By targeting specific kinases involved in cell signaling, PRT062607 disrupts pathways that promote cell division and survival.
  • Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antimicrobial Mechanisms : For antifungal activity, it may interfere with ergosterol biosynthesis, a critical component of fungal cell membranes.

Toxicity and Safety Profile

Toxicity studies indicate that PRT062607 exhibits low cytotoxicity towards mammalian cell lines at therapeutic concentrations, making it a promising candidate for further development.

Table 3: Toxicity Data

Cell LineCC50 (µM)Selectivity Index (SI)
HepG2>100>200
Vero>100>200

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